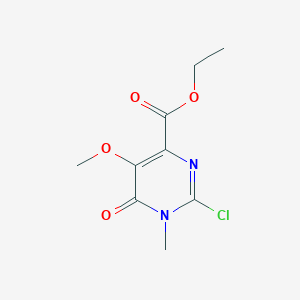![molecular formula C12H21NO B14020287 2-[1-(Aziridin-1-yl)butyl]cyclohexanone CAS No. 21805-72-1](/img/structure/B14020287.png)
2-[1-(Aziridin-1-yl)butyl]cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Aziridin-1-yl)butyl]cyclohexanone is an organic compound that features an aziridine ring, a butyl chain, and a cyclohexanone moiety Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aziridin-1-yl)butyl]cyclohexanone typically involves the formation of the aziridine ring followed by its attachment to the butyl chain and cyclohexanone moiety. One common method for synthesizing aziridines is the reaction of alkenes with electrophilic nitrogen sources, such as iminoiodinanes or nitrene precursors . The aziridine ring can also be formed via the reaction of primary amines with alkenes under basic conditions .
Industrial Production Methods
Industrial production of aziridines often involves the use of high-energy electrophilic nitrogen reagents to achieve the desired transformation. The process may require specific catalysts and controlled reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Aziridin-1-yl)butyl]cyclohexanone can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions include aziridine N-oxides, amines, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[1-(Aziridin-1-yl)butyl]cyclohexanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[1-(Aziridin-1-yl)butyl]cyclohexanone involves the reactivity of the aziridine ring. The ring strain in aziridines makes them highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various applications, including the alkylation of DNA in medicinal chemistry . The compound can interact with molecular targets such as proteins and enzymes, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds also feature an aziridine ring and are used as building blocks in organic synthesis.
1-Aziridineethanol: This compound contains an aziridine ring and a hydroxyl group, making it useful in the synthesis of various organic molecules.
2-(1-Cyclohexenyl)cyclohexanone: This compound is structurally similar to 2-[1-(Aziridin-1-yl)butyl]cyclohexanone but lacks the aziridine ring.
Uniqueness
This compound is unique due to the presence of both the aziridine ring and the cyclohexanone moiety
Propiedades
Número CAS |
21805-72-1 |
|---|---|
Fórmula molecular |
C12H21NO |
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
2-[1-(aziridin-1-yl)butyl]cyclohexan-1-one |
InChI |
InChI=1S/C12H21NO/c1-2-5-11(13-8-9-13)10-6-3-4-7-12(10)14/h10-11H,2-9H2,1H3 |
Clave InChI |
QGUYMNQIYFSOGT-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1CCCCC1=O)N2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Diethoxy-N-((4-methoxybenzo[D][1,3]dioxol-5-YL)methyl)ethan-1-amine](/img/structure/B14020211.png)
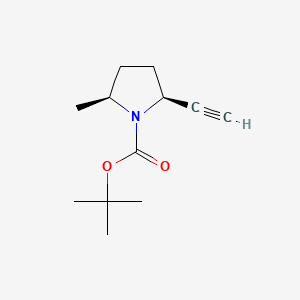


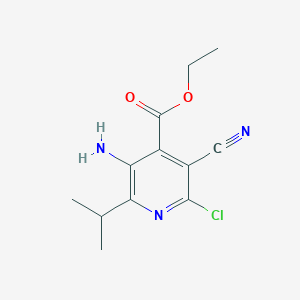
![5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14020247.png)
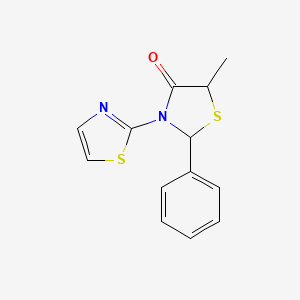
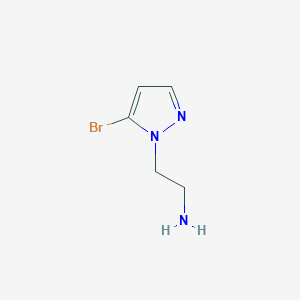
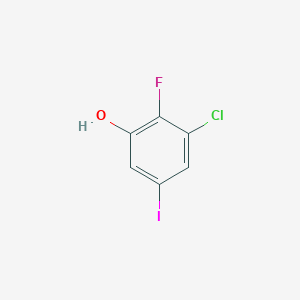


![2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14020281.png)
![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(propan-2-ol)](/img/structure/B14020292.png)
